molecular formula C10H9N5 B571128 2-(5-methyl-1H-pyrazol-3-yl)-1H-Imidazo[4,5-b]pyridine CAS No. 120800-21-7

2-(5-methyl-1H-pyrazol-3-yl)-1H-Imidazo[4,5-b]pyridine

Cat. No.: B571128
CAS No.: 120800-21-7
M. Wt: 199.217
InChI Key: WZEPSWITGRVRIU-CSKARUKUSA-N
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Description

2-(5-methyl-1H-pyrazol-3-yl)-1H-Imidazo[4,5-b]pyridine is a heterocyclic compound that features both pyrazole and imidazopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-pyrazol-3-yl)-1H-Imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine with acetylacetone . The reaction conditions often include the use of solvents such as ethanol and water, and catalysts like zinc acetate dihydrate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1H-pyrazol-3-yl)-1H-Imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-methyl-1H-pyrazol-3-yl)-1H-Imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, as an androgen receptor antagonist, it binds to the androgen receptor, inhibiting its activity and thereby reducing the proliferation of prostate cancer cells . The exact pathways and molecular targets can vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-methyl-1H-pyrazol-3-yl)-1H-Imidazo[4,5-b]pyridine is unique due to its dual pyrazole and imidazopyridine structure, which imparts distinct chemical and biological properties. This dual structure allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound in various fields of research.

Properties

IUPAC Name

2-(5-methyl-1H-pyrazol-3-yl)-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c1-6-5-8(15-14-6)10-12-7-3-2-4-11-9(7)13-10/h2-5H,1H3,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFCUDHJIZYPEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=NC3=C(N2)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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